molecular formula HC12H17ON4SCl2<br>C12H18Cl2N4OS B000341 Thiamine hydrochloride CAS No. 67-03-8

Thiamine hydrochloride

Cat. No. B000341
CAS RN: 67-03-8
M. Wt: 337.3 g/mol
InChI Key: DPJRMOMPQZCRJU-UHFFFAOYSA-M
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Patent
US08093346B2

Procedure details

The C. glutamicum AJ110135 having an enhanced AKfbr gene and the C. glutamicum AJ110135 having an enhanced PC gene selected in Example 3 (2) and (3), respectively were cultured in the flask evaluation medium (100 g of glucose, 1 g of magnesium sulfate heptahydrate, 55 g of ammonium sulfate, 1 g of potassium dihydrogen phosphate, 0.01 g of iron sulfate heptahydrate, 0.01 g of manganese sulfate pentahydrate, 2 mg of thiamine hydrochloride, 0.5 mg of biotin, 5 mg of nicotine amide, 1.05 g of soy concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate were adjusted in 1 L of water to pH 7.2, and kanamycin was added at a final concentration of 25 mg/L and chloramphenicol was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm. As the control experiment, the C. glutamicum AJ110135 with the pVC7 was cultured in the above flask evaluation medium with kanamycin at a final concentration of 25 mg/L for 71 hours. As a result, glucose was completely consumed in all of the experiments. 1.0 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced AKfbr gene, and 0.6 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced PC gene (Table 2). Meanwhile, 0.5 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having introduced pVC7 as the control experiment. From the above results, the ability to form AHBA was improved in C. glutamicum AJ110135 having the enhanced AKfbr gene and C. glutamicum AJ110135 having the enhanced PC gene compared with C. glutamicum AJ110135 as the control.
[Compound]
Name
Example 3 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
55 g
Type
reactant
Reaction Step Seven
Quantity
1 g
Type
reactant
Reaction Step Eight
Quantity
2 mg
Type
reactant
Reaction Step Nine
Name
biotin
Quantity
0.5 mg
Type
reactant
Reaction Step Ten
Quantity
5 mg
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].S([O-])([O-])(=O)=O.[NH4+].[NH4+].P([O-])(O)(O)=O.[K+].[CH3:39][C:40]1[N+:44](CC2C=NC(C)=NC=2N)=CS[C:41]=1[CH2:54][CH2:55][OH:56].Cl.[Cl-].[OH:59]C(CCCC[C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=O.C(N)(=O)C1C=CC=NC=1>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O.O.O.O.O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:41]1[C:40]([NH2:39])=[CH:44][C:2]([OH:1])=[CH:3][C:54]=1[C:55]([OH:56])=[O:59] |f:1.2.3.4.5.6.7.8.9,10.11.12,13.14,15.16.17,20.21.22.23.24.25.26.27.28,29.30.31.32.33.34.35|

Inputs

Step One
Name
Example 3 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.01 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Three
Name
Quantity
0.01 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mn+2]
Step Four
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
1 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
Step Seven
Name
Quantity
55 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Eight
Name
Quantity
1 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Nine
Name
Quantity
2 mg
Type
reactant
Smiles
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
Step Ten
Name
biotin
Quantity
0.5 mg
Type
reactant
Smiles
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
Step Eleven
Name
Quantity
5 mg
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate
ADDITION
Type
ADDITION
Details
was added at a final concentration of 25 mg/L and chloramphenicol
ADDITION
Type
ADDITION
Details
was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm
Duration
71 h
CUSTOM
Type
CUSTOM
Details
As a result, glucose was completely consumed in all of the experiments
ADDITION
Type
ADDITION
Details
glutamicum AJ110135 having introduced pVC7 as the control experiment

Outcomes

Product
Details
Reaction Time
71 h
Name
Type
product
Smiles
C1=C(C=C(C=C1N)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093346B2

Procedure details

The C. glutamicum AJ110135 having an enhanced AKfbr gene and the C. glutamicum AJ110135 having an enhanced PC gene selected in Example 3 (2) and (3), respectively were cultured in the flask evaluation medium (100 g of glucose, 1 g of magnesium sulfate heptahydrate, 55 g of ammonium sulfate, 1 g of potassium dihydrogen phosphate, 0.01 g of iron sulfate heptahydrate, 0.01 g of manganese sulfate pentahydrate, 2 mg of thiamine hydrochloride, 0.5 mg of biotin, 5 mg of nicotine amide, 1.05 g of soy concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate were adjusted in 1 L of water to pH 7.2, and kanamycin was added at a final concentration of 25 mg/L and chloramphenicol was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm. As the control experiment, the C. glutamicum AJ110135 with the pVC7 was cultured in the above flask evaluation medium with kanamycin at a final concentration of 25 mg/L for 71 hours. As a result, glucose was completely consumed in all of the experiments. 1.0 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced AKfbr gene, and 0.6 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced PC gene (Table 2). Meanwhile, 0.5 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having introduced pVC7 as the control experiment. From the above results, the ability to form AHBA was improved in C. glutamicum AJ110135 having the enhanced AKfbr gene and C. glutamicum AJ110135 having the enhanced PC gene compared with C. glutamicum AJ110135 as the control.
[Compound]
Name
Example 3 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
55 g
Type
reactant
Reaction Step Seven
Quantity
1 g
Type
reactant
Reaction Step Eight
Quantity
2 mg
Type
reactant
Reaction Step Nine
Name
biotin
Quantity
0.5 mg
Type
reactant
Reaction Step Ten
Quantity
5 mg
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].S([O-])([O-])(=O)=O.[NH4+].[NH4+].P([O-])(O)(O)=O.[K+].[CH3:39][C:40]1[N+:44](CC2C=NC(C)=NC=2N)=CS[C:41]=1[CH2:54][CH2:55][OH:56].Cl.[Cl-].[OH:59]C(CCCC[C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=O.C(N)(=O)C1C=CC=NC=1>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O.O.O.O.O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:41]1[C:40]([NH2:39])=[CH:44][C:2]([OH:1])=[CH:3][C:54]=1[C:55]([OH:56])=[O:59] |f:1.2.3.4.5.6.7.8.9,10.11.12,13.14,15.16.17,20.21.22.23.24.25.26.27.28,29.30.31.32.33.34.35|

Inputs

Step One
Name
Example 3 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.01 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Three
Name
Quantity
0.01 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mn+2]
Step Four
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
1 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
Step Seven
Name
Quantity
55 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Eight
Name
Quantity
1 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Nine
Name
Quantity
2 mg
Type
reactant
Smiles
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
Step Ten
Name
biotin
Quantity
0.5 mg
Type
reactant
Smiles
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
Step Eleven
Name
Quantity
5 mg
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate
ADDITION
Type
ADDITION
Details
was added at a final concentration of 25 mg/L and chloramphenicol
ADDITION
Type
ADDITION
Details
was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm
Duration
71 h
CUSTOM
Type
CUSTOM
Details
As a result, glucose was completely consumed in all of the experiments
ADDITION
Type
ADDITION
Details
glutamicum AJ110135 having introduced pVC7 as the control experiment

Outcomes

Product
Details
Reaction Time
71 h
Name
Type
product
Smiles
C1=C(C=C(C=C1N)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.